O-(Tert-butyldiphenylsilyl)hydroxylamine
Overview
Description
O-(Tert-butyldiphenylsilyl)hydroxylamine is an organic compound with the molecular formula C16H21NOSi. It is known for its use in organic synthesis, particularly in the protection of hydroxyl groups. The compound is a white to almost white powder or crystal and is stable under inert atmosphere conditions .
Preparation Methods
The synthesis of O-(Tert-butyldiphenylsilyl)hydroxylamine typically involves the reaction of tert-butyldiphenylsilyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization .
Chemical Reactions Analysis
O-(Tert-butyldiphenylsilyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to amines.
Scientific Research Applications
O-(Tert-butyldiphenylsilyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of O-(Tert-butyldiphenylsilyl)hydroxylamine involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from unwanted reactions during synthetic procedures. The silyl ether can be removed under mild acidic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar compounds to O-(Tert-butyldiphenylsilyl)hydroxylamine include:
O-(Tert-butyldimethylsilyl)hydroxylamine: This compound has a similar protecting group function but with different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
O-(Trimethylsilyl)hydroxylamine: Another protecting group with smaller steric hindrance compared to tert-butyldiphenylsilyl group. This compound is unique due to its bulky tert-butyl and diphenyl groups, which provide greater stability and protection to the hydroxyl group.
Properties
IUPAC Name |
O-[tert-butyl(diphenyl)silyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOSi/c1-16(2,3)19(18-17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTWOGMXABHJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471449 | |
Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103587-51-5 | |
Record name | O-(TERT-BUTYLDIPHENYLSILYL)HYDROXYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(tert-Butyldiphenylsilyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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